molecular formula C4H7N5O B1270449 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 20419-66-3

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1270449
CAS RN: 20419-66-3
M. Wt: 141.13 g/mol
InChI Key: ZJLWYSGGQFFAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide, has been achieved through ruthenium-catalyzed cycloaddition reactions. This method offers a regiocontrolled approach to prepare the desired triazole derivatives, providing a foundation for the synthesis of triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been explored through various analytical techniques. For instance, the crystal structure of 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has been determined, showcasing the Dimroth rearrangement phenomena, which is significant for understanding the structural dynamics of triazole compounds (L'abbé et al., 2010).

Chemical Reactions and Properties

The chemistry of 5-amino-1,2,3-triazole derivatives is rich and versatile, allowing for a variety of chemical transformations. For example, condensation reactions with acetamidines lead to the formation of 2-substituted 8-azapurin-6-ones, demonstrating the reactivity of triazole carboxamides toward forming nucleoside analogs and other heterocyclic structures (Albert & Trotter, 1979).

Physical Properties Analysis

The physical properties of 5-amino-1H-[1,2,4]triazole derivatives have been extensively studied. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications. The acetylation reactions and subsequent structural analysis provide insights into their reactivity and stability, contributing to the broader knowledge of triazole chemistry (Dzygiel et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-amino-1,2,3-triazole derivatives, such as their ability to undergo Dimroth rearrangement and form various substituted products, underline the synthetic versatility of these compounds. Such properties enable the design and synthesis of compounds with tailored functionalities for specific applications, including the development of new pharmaceutical agents (Albert, 1973).

Scientific Research Applications

Antimicrobial Properties

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide has been identified as a compound with significant antimicrobial activities. A study synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including 5-amino-1H-1,2,3-triazole-4-carboxamide, and evaluated their antimicrobial properties against various pathogens. The compound demonstrated selective action and notably active against pathogenic yeast Candida albicans, showing potential as an antimicrobial agent (Pokhodylo et al., 2021).

Chemical Synthesis and Modification

The compound has been a subject of interest in chemical synthesis and modification studies. A research exploring the synthesis of V-triazolo(4,5-d)pyrimidines from 1,2,3-triazoles, including 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide, provided insights into the formation of various derivatives and their properties. This study contributes to understanding the chemical behavior and potential applications of triazole derivatives in different fields (Albert & Taguchi, 1972).

Applications in Experimental Biology

4-Amino-1,2,3-triazoles, including 4-amino-1-methyl-1,2,3-triazole, have been highlighted for their unique properties in experimental biology. These compounds have been valuable in inhibiting specific biological processes, potentially contributing to research in areas such as biochemistry and pharmacology (Albert, 1986).

Peptidomimetics and Biologically Active Compounds

The compound's potential in the preparation of peptidomimetics or biologically active compounds has been explored. A study developed a protocol for the synthesis of a protected version of this triazole amino acid, which is useful in creating triazole-containing dipeptides and compounds with biological activity, such as HSP90 inhibitors (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWYSGGQFFAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363523
Record name 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

CAS RN

20419-66-3
Record name 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.